3,4'-Dibromo-diphényléther
Vue d'ensemble
Description
3,4’-Dibromodiphenyl ether is a chemical compound with the formula C12H8Br2O . It has a molecular weight of 327.999 .
Molecular Structure Analysis
The molecular structure of 3,4’-Dibromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with bromine atoms attached to the 3rd and 4th carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
3,4’-Dibromodiphenyl ether has a density of 1.7±0.1 g/cm3, a boiling point of 346.3±22.0 °C at 760 mmHg, and a flash point of 141.0±20.8 °C .Applications De Recherche Scientifique
Évaluation de l’impact environnemental
Le 3,4'-Dibromo-diphényléther est étudié pour sa persistance et son impact sur l’environnement. Des recherches ont évalué sa transformation dans différentes conditions, telles que celles catalysées par la lignine, afin de comprendre ses voies de dégradation et son accumulation potentielle dans les écosystèmes .
Techniques de réhabilitation des sols
Ce composé est également utilisé dans des études portant sur la réhabilitation des sols. Des expériences ont été menées pour explorer la solubilisation et le lavage du BDE-15 (un composé apparenté) des sols contaminés, ce qui peut fournir des éclaircissements sur les stratégies de nettoyage des sols affectés par des composés similaires .
Analyse de la non-dégradabilité
Des études ont examiné la non-dégradabilité de composés apparentés tels que le BDE-209 dans des échantillons de sol, ce qui peut éclairer les effets environnementaux à long terme et les défis liés à la gestion de polluants comme le this compound .
Dégradation microbienne
Des recherches sur les mécanismes moléculaires de dégradation des dibromo-diphényléthers par des souches bactériennes spécifiques, telles que Cupriavidus sp., aident à comprendre les processus de bioréhabilitation et le potentiel d’utilisation de micro-organismes pour décomposer les polluants environnementaux .
Traitement en solution aqueuse
L’élimination des polybromodiphényléthers des systèmes d’eau est un autre domaine d’application. Des techniques d’élimination rapide sont en cours de développement pour remédier à la détection généralisée de ces composés due à la dégradation des produits commerciaux qui les contiennent .
Analyse des propriétés chimiques
Enfin, les propriétés chimiques du this compound sont analysées pour diverses applications, notamment sa masse moléculaire, sa structure et d’autres caractéristiques physico-chimiques essentielles pour comprendre son comportement dans différents environnements .
Mécanisme D'action
Target of Action
The primary targets of 3,4’-Dibromodiphenyl ether are certain strains of bacteria, such as Cupriavidus sp. WS, which can degrade diphenyl ether (DE), 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . These bacteria play a crucial role in the degradation of these compounds, thereby reducing their persistence in the environment .
Mode of Action
The compound interacts with its bacterial targets through a series of enzymatic reactions. The bph genes in Cupriavidus sp. WS play a crucial role in the degradation of 3,4’-Dibromodiphenyl ether . The enzymes BphA, BphB, and BphC act sequentially in the aerobic degradation of the compound . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Biochemical Pathways
The biochemical pathway involved in the degradation of 3,4’-Dibromodiphenyl ether is the aerobic degradation pathway . This pathway involves the sequential action of the enzymes BphA, BphB, and BphC, leading to the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment, with a low rate of degradation .
Result of Action
The result of the action of 3,4’-Dibromodiphenyl ether is the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid . This degradation process reduces the persistence of the compound in the environment and its potential health risks .
Action Environment
The action of 3,4’-Dibromodiphenyl ether is influenced by environmental factors. The compound is extremely persistent in the environment, with a low rate of degradation . Certain strains of bacteria, such asCupriavidus sp. WS, can degrade the compound, reducing its persistence in the environment . The degradation process is aerobic and is likely influenced by factors such as temperature, pH, and the presence of oxygen .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3,4’-Dibromodiphenyl ether are not yet fully understood. Studies have shown that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
It is known that PBDEs, including 3,4’-Dibromodiphenyl ether, can cause neurodevelopmental toxicity and endocrine disruption in mammals
Molecular Mechanism
The molecular mechanism of 3,4’-Dibromodiphenyl ether degradation involves a sequence of enzymatic reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4’-Dibromodiphenyl ether was completely degraded in 6 days without any detectable end-product
Metabolic Pathways
The degradation process involves several enzymes, including BphA, BphB, and BphC
Propriétés
IUPAC Name |
1-bromo-3-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOVBPKODCMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577711 | |
Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83694-71-7 | |
Record name | 3,4'-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.